molecular formula C16H11BrClN3O2 B6425018 5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2034540-16-2

5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide

Cat. No. B6425018
CAS RN: 2034540-16-2
M. Wt: 392.63 g/mol
InChI Key: UEMLZJNDJYBILA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide, also known as 5-BCF, is a synthetic organic compound used in a variety of scientific research applications. It is a member of the benzamide family, which is a class of compounds that contain an amide functional group attached to a benzene ring. 5-BCF has been extensively studied in terms of its synthesis, mechanism of action, biochemical and physiological effects, and laboratory applications.

Mechanism of Action

Target of Action

The primary target of 5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a protein that plays a crucial role in various cellular processes, including proliferation, differentiation, and stress response.

Mode of Action

It is believed to interact with its target, mapk10, leading to changes in the protein’s activity . This interaction may alter the signaling pathways regulated by MAPK10, resulting in various cellular responses.

Biochemical Pathways

The compound’s interaction with MAPK10 can affect several biochemical pathways. MAPK10 is involved in the JNK signaling pathway, which plays a role in stress response, apoptosis, and inflammatory response. By modulating the activity of MAPK10, the compound can potentially influence these pathways and their downstream effects .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability and its overall effect in the body.

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with MAPK10 and the subsequent changes in the associated biochemical pathways . These effects can range from changes in cell proliferation and differentiation to alterations in the cell’s stress and inflammatory responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with MAPK10 . Furthermore, the compound’s efficacy can be influenced by the physiological and pathological state of the cells.

properties

IUPAC Name

5-bromo-2-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3O2/c17-10-3-4-12(18)11(8-10)16(22)21-9-13-15(20-6-5-19-13)14-2-1-7-23-14/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMLZJNDJYBILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide

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